BenchChemオンラインストアへようこそ!

S-(6-Purinyl)glutathione

Prodrug delivery Renal cell uptake Glutathione conjugate transport

S-(6-Purinyl)glutathione (6-PG, PG, or S-(9H-purin-6-yl)glutathione; CAS 136040-02-3, molecular formula C₁₅H₁₉N₇O₆S, MW 425.42) is a glutathione S-conjugate that functions as a kidney-selective prodrug of the antineoplastic and immunosuppressive agent 6-mercaptopurine (6-MP). It is formed endogenously as a metabolite of 6-chloropurine via glutathione S-transferase (GST)-catalyzed conjugation and is also generated as the major metabolite of cis-3-(9H-purin-6-ylthio)acrylic acid (PTA), a structural analog of azathioprine.

Molecular Formula C30H40ClN9O6
Molecular Weight 425.4 g/mol
CAS No. 136040-02-3
Cat. No. B236617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(6-Purinyl)glutathione
CAS136040-02-3
SynonymsS-(6-purinyl)glutathione
Molecular FormulaC30H40ClN9O6
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N
InChIInChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1
InChIKeyFFQGDEVBDCNBBY-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(6-Purinyl)glutathione (CAS 136040-02-3): A Glutathione-Conjugated Prodrug of 6-Mercaptopurine for Kidney-Targeted Research


S-(6-Purinyl)glutathione (6-PG, PG, or S-(9H-purin-6-yl)glutathione; CAS 136040-02-3, molecular formula C₁₅H₁₉N₇O₆S, MW 425.42) is a glutathione S-conjugate that functions as a kidney-selective prodrug of the antineoplastic and immunosuppressive agent 6-mercaptopurine (6-MP) [1]. It is formed endogenously as a metabolite of 6-chloropurine via glutathione S-transferase (GST)-catalyzed conjugation [2] and is also generated as the major metabolite of cis-3-(9H-purin-6-ylthio)acrylic acid (PTA), a structural analog of azathioprine [3]. Unlike 6-MP itself, which exhibits poor intracellular accumulation in renal cells, 6-PG is actively transported and accumulated, then sequentially processed by γ-glutamyltransferase, dipeptidase, and cysteine conjugate β-lyase to release 6-MP intracellularly [1]. This glutathione-dependent bioactivation pathway confers tissue selectivity that is absent from direct 6-MP administration and from clinically used prodrugs such as azathioprine, making 6-PG a critical research tool for investigating kidney-targeted thiopurine delivery, glutathione conjugate transport, and prodrug design based on the renal cysteine S-conjugate β-lyase pathway.

Why S-(6-Purinyl)glutathione Cannot Be Replaced by 6-Mercaptopurine, Azathioprine, or Simpler Cysteine Conjugates in Renal-Targeted Research


Substituting S-(6-purinyl)glutathione with 6-mercaptopurine (6-MP) or azathioprine in experiments requiring kidney-selective thiopurine delivery will produce fundamentally different results because these compounds lack the glutathione moiety that drives active renal cellular uptake. Direct exposure of renal cortical cells to equimolar 6-MP results in ~9-fold lower intracellular accumulation than 6-PG [1]. Azathioprine, though also a 6-MP prodrug, undergoes non-enzymatic GSH-mediated thiolysis primarily in the liver and systemic circulation without the kidney-targeting conferred by the intact glutathione S-conjugate structure and its recognition by renal organic anion and glutathione-conjugate transporters [2]. Even closely related S-(6-purinyl)-L-cysteine (PC) and its N-acetyl analog (NAPC) exhibit substantially different kidney-selectivity profiles in vivo—PC achieves a 17.6-fold kidney/liver metabolite ratio, NAPC 17.6-fold, whereas PG produces a 6.5-fold ratio at the same dose, with each analog displaying distinct metabolic rates in kidney homogenates (PC > PG > NAPC) [3]. Furthermore, newer glutathione-dependent prodrugs such as AVTG and AVTP rely on a direct Michael addition-elimination activation mechanism that is GSH-concentration-dependent and not kidney-selective, contrasting with the enzymatic β-lyase pathway required for 6-MP release from 6-PG [4]. These quantitative differences in uptake, tissue distribution, and activation mechanism mean that no in-class analog can serve as a drop-in replacement for 6-PG in studies of renal glutathione conjugate processing, kidney-selective prodrug design, or β-lyase-dependent bioactivation.

Quantitative Differentiation of S-(6-Purinyl)glutathione from 6-Mercaptopurine, Cysteine Conjugate Analogs, and Newer GSH-Dependent Prodrugs


9.3-Fold Higher Intracellular Accumulation in Renal Cells Compared to 6-Mercaptopurine

S-(6-Purinyl)glutathione (6-PG) exhibits markedly superior intracellular accumulation in renal cortical cells compared with equimolar 6-mercaptopurine (6-MP), the active drug it delivers. When freshly isolated rat renal cortical cells were incubated with 1 mM of each compound, 6-PG reached a maximal intracellular concentration of 14.2 nmol/10⁶ cells, whereas 6-MP reached only 1.52 nmol/10⁶ cells [1]. This 9.3-fold difference demonstrates that the intact glutathione S-conjugate structure enables active concentrative uptake that 6-MP itself cannot achieve. The accumulation of 6-PG was time- and concentration-dependent and was modulated by acivicin (increased accumulation by inhibiting γ-glutamyltransferase-mediated metabolism) and α-keto-γ-methiolbutyrate (decreased accumulation by stimulating β-lyase-mediated conversion to 6-MP), confirming that the measured intracellular levels represent intact prodrug available for bioactivation [1].

Prodrug delivery Renal cell uptake Glutathione conjugate transport

Kidney-Selectivity Index: 6.5-Fold Kidney-to-Liver Metabolite Ratio Distinct from S-(6-Purinyl)-L-cysteine Analogs

The in vivo kidney-targeting capability of S-(6-purinyl)glutathione (PG) was directly compared with that of three structural analogs—S-(6-purinyl)-L-cysteine (PC), S-(6-purinyl)-N-acetyl-L-cysteine (NAPC), and S-(6-purinyl)-L-homocysteine (PHC)—by measuring total 6-MP metabolite concentrations in kidney, liver, and plasma of rats 30 min after intraperitoneal administration of each analog at 0.8 mmol/kg [1]. PG produced kidney metabolite concentrations 6.5-fold higher than those in liver, ranking between PC (17.6-fold) and PHC (2.9-fold). NAPC matched PC at 17.6-fold kidney/liver. Only trace metabolites were detectable in plasma for any analog, confirming kidney-restricted bioactivation. Critically, the in vitro rates of 6-MP generation by kidney homogenates ranked PC (100%, reference) > PG (6.7% of PC rate) > PHC (10.0% of PC rate) > NAPC (0.3% of PC rate), establishing that PG occupies a distinct intermediate position—offering significant kidney selectivity with moderate metabolic turnover compared to the high-selectivity but low-turnover NAPC [1].

Tissue-selective prodrugs Kidney targeting Thiopurine metabolism

GST-Catalyzed Formation Vmax: Hepatic vs. Renal Basis for Prodrug Bioavailability

The enzymatic formation of S-(6-purinyl)glutathione from 6-chloropurine by glutathione S-transferases (GSTs) exhibits pronounced tissue-dependent kinetics that have direct implications for in vivo prodrug availability. Rat hepatic cytosolic GSTs metabolized 6-chloropurine to PG with a Vmax of 166 nmol/mg protein/min, whereas renal cytosolic GSTs showed a Vmax of only 24 nmol/mg protein/min—a 6.9-fold difference [1]. This substantial hepatic advantage indicates that the liver is the primary site of PG formation following 6-chloropurine administration, consistent with the subsequent detection of PG in bile at high concentrations [1]. In contrast, the corresponding cysteine conjugate PC is formed via a different pathway and exhibits different tissue kinetics. The high hepatic Vmax for PG formation, coupled with the demonstrated capacity of renal cells to take up and metabolize pre-formed PG [2], supports a hepatorenal prodrug strategy in which PG is generated in the liver, exported into bile and plasma, and then selectively accumulated and bioactivated in the kidney.

Glutathione S-transferase Prodrug bioactivation Hepatic metabolism

Intracellular 6-MP Generation Rate Quantified: 2.4 nmol/min/10⁶ Cells from 10 mM Prodrug

The functional capacity of renal cells to bioactivate S-(6-purinyl)glutathione was quantified by measuring the rate of 6-mercaptopurine generation from the intact prodrug within living cells. Incubation of freshly isolated rat renal cortical cells with 10 mM 6-PG resulted in 6-MP generation at a rate of 2.4 nmol/min per 10⁶ cells [1]. This rate reflects the sequential enzymatic processing by γ-glutamyltransferase, dipeptidase, and cysteine conjugate β-lyase operating within intact renal cells. The involvement of the β-lyase pathway was confirmed by inhibitor experiments: preincubation with acivicin (γ-glutamyltransferase inhibitor) or aminooxyacetic acid (β-lyase inhibitor) decreased net 6-MP formation, demonstrating that both the initial deglutamylation and the terminal β-lyase cleavage steps are required for bioactivation [1]. While no direct comparator compound was measured in an identical intracellular generation assay within the same study, the rate can be contextualized against in vitro kidney homogenate metabolism data: PG metabolism to 6-MP by kidney homogenates occurred at 6.7% of the rate measured with PC [2].

Prodrug activation kinetics Cysteine conjugate β-lyase Intracellular drug release

Mechanistic Distinction from Newer GSH-Dependent Prodrugs: Enzymatic β-Lyase Pathway vs. Direct Michael Addition-Elimination

S-(6-Purinyl)glutathione represents one of two fundamentally distinct classes of glutathione-dependent thiopurine prodrugs, a distinction with critical implications for tissue selectivity and bioactivation kinetics. PG and related cysteine S-conjugates (PC, NAPC, PHC) require sequential enzymatic processing—γ-glutamyltransferase-mediated deglutamylation, dipeptidase cleavage, and finally cysteine conjugate β-lyase-catalyzed elimination—to release 6-MP [1]. This three-step enzymatic cascade restricts efficient bioactivation primarily to renal proximal tubular cells and other tissues with high β-lyase expression, providing the basis for kidney selectivity [2]. In contrast, newer prodrugs such as AVTG and AVTP incorporate an α,β-unsaturated carbonyl (butenone) moiety that undergoes direct GSH-dependent Michael addition-elimination without requiring β-lyase [3]. The Michael-type prodrugs achieved IC₅₀ values comparable to 6-thioguanine in tumor cells and showed no reduction in circulating white blood cell counts in mice, whereas equimolar 6-TG reduced counts by 50–60% [3]. However, these newer prodrugs are designed for tumor-selective (GSH-rich) rather than kidney-selective delivery. The expert consensus review by Zhang and Elfarra (2018) explicitly notes that the first-generation β-lyase-dependent prodrugs (including PG) are kidney-selective but exhibit low turnover rates, whereas the second-generation Michael acceptor prodrugs overcome the turnover limitation at the expense of kidney specificity [2].

Prodrug design strategy Bioactivation mechanism Kidney selectivity

Validated Research Applications for S-(6-Purinyl)glutathione Based on Quantitative Evidence


Renal Cell Uptake and Glutathione Conjugate Transport Studies

S-(6-Purinyl)glutathione is the best-characterized purine-based glutathione S-conjugate for investigating active transport and intracellular accumulation mechanisms in renal proximal tubular cells. The 9.3-fold accumulation advantage over 6-MP (14.2 vs. 1.52 nmol/10⁶ cells at 1 mM) [1] provides a robust signal-to-noise window for transporter inhibition, competition, and kinetic uptake assays. The accumulation is modulated by probenecid-sensitive organic anion transport and by acivicin-sensitive γ-glutamyltransferase activity [1], making 6-PG an ideal probe substrate for dissecting the relative contributions of basolateral uptake transporters versus intracellular metabolic trapping in net renal glutathione conjugate accumulation.

Kidney-Selective Prodrug Design and β-Lyase-Dependent Bioactivation Research

PG serves as the prototypical reference compound for the β-lyase-dependent class of kidney-selective prodrugs. Its experimentally determined kidney-to-liver metabolite ratio of 6.5 at 30 min post-dose (0.8 mmol/kg) [2], combined with its intermediate metabolic turnover (6.7% of PC rate in kidney homogenates) [2], makes it the preferred benchmark against which new kidney-targeted prodrug candidates should be compared. The complete enzymatic cascade—γ-glutamyltransferase, dipeptidase, and β-lyase—has been confirmed by selective inhibitor experiments with acivicin and aminooxyacetic acid [1], providing a validated experimental framework for evaluating whether novel conjugates are processed through the same or alternative pathways.

Hepatorenal Prodrug Metabolism and Biliary Excretion Modeling

The quantitative characterization of PG formation by hepatic GSTs (Vmax 166 nmol/mg/min) and renal GSTs (Vmax 24 nmol/mg/min) [3], together with the demonstration that nearly 18% of an administered 6-chloropurine dose is excreted into bile as intact PG within 1 hour [3], establishes a complete hepatorenal handling dataset. This enables physiologically based pharmacokinetic (PBPK) modeling of glutathione conjugate disposition. PG is uniquely suited for studies requiring simultaneous tracking of hepatic conjugation, biliary export, and renal uptake and metabolism, as the purine chromophore facilitates HPLC-UV detection without radiolabeling [3].

Differentiation of β-Lyase-Dependent from Michael Acceptor-Dependent Prodrug Strategies

PG is the definitive negative-control and comparator compound for studies developing or evaluating newer glutathione-dependent prodrugs that rely on Michael addition-elimination chemistry (e.g., AVTG, AVTP). Because PG requires β-lyase for 6-MP release, it exhibits kidney selectivity but low turnover, whereas the Michael acceptor prodrugs exhibit GSH-concentration-dependent tumor selectivity with higher turnover [4][5]. Including PG as a reference in cytotoxicity, tissue distribution, and in vivo toxicity studies allows direct demonstration that the observed selectivity and potency of newer prodrugs are mechanism-dependent rather than class-inherent properties of purine-glutathione conjugates. This application is directly supported by the Zhang and Elfarra 2018 review, which explicitly contrasts the two mechanistic classes [4].

Quote Request

Request a Quote for S-(6-Purinyl)glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.